3-cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Kinase Inhibition pERK Assay MDA-MB-231

This benzofuran carboxamide delivers dual KDR/B-Raf inhibition with a cyclopropanecarboxamido warhead that is >20-fold more potent than propionamido or cyclobutanecarboxamido analogs. Use it to generate matched molecular pair controls (e.g., with CAS 888442-93-1) for SAR validation and patent-strengthening biological data. Proven activity in MDA-MB-231 breast cancer proliferation assays makes it an immediate reference standard for oncology panels. Secure this pharmacophore-critical compound to avoid the catastrophic loss of kinase activity observed with generic substitutions.

Molecular Formula C19H14F2N2O3
Molecular Weight 356.329
CAS No. 872609-15-9
Cat. No. B2870720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
CAS872609-15-9
Molecular FormulaC19H14F2N2O3
Molecular Weight356.329
Structural Identifiers
SMILESC1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
InChIInChI=1S/C19H14F2N2O3/c20-13-8-7-11(9-14(13)21)22-19(25)17-16(23-18(24)10-5-6-10)12-3-1-2-4-15(12)26-17/h1-4,7-10H,5-6H2,(H,22,25)(H,23,24)
InChIKeyGTUCSYOKMDFKKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 872609-15-9): Core Properties and Kinase-Targeting Mechanism


The compound 3-cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 872609-15-9) is a synthetic, small-molecule benzofuran carboxamide classified within a family of cyclopropanecarboxamido-substituted aromatic compounds [1]. Its design incorporates a cyclopropanecarboxamido group at the 3-position of the benzofuran core, which is foundational to its biological profile. The compound functions as a protein kinase inhibitor, with patent data specifically identifying potent activity against KDR (VEGFR2) and B-Raf kinases, positioning it as an anti-tumor agent candidate [1].

Why Substituting 3-Cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide with Simple Analogs Leads to Critical Potency Loss


Generic substitution within this compound class is not feasible due to the extreme sensitivity of the biological target engagement to the 3-position cyclopropanecarboxamido warhead. Patent data demonstrates that replacing this specific moiety with even structurally similar groups such as a propionamido or cyclobutanecarboxamido group leads to a catastrophic loss of function. This lack of interchangeability directly impacts procurement decisions for research projects requiring consistent kinase inhibition, as a seemingly minor structural change abolishes activity, rendering the alternative compound unfit for purpose [1].

Quantitative Differentiation of 3-Cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide from Key Comparators: A Potency Analysis


pERK Inhibition: Cyclopropanecarboxamido Warhead Outperforms Propionamido Analog by Over 20-Fold

The defining evidence for selecting this compound lies in the essential nature of the cyclopropanecarboxamido group for cellular activity. A direct comparator study within the same chemical series shows that replacing the cyclopropanecarboxamido group with a propionamido group causes a greater than 20-fold decrease in potency, as measured in a pERK assay using the MDA-MB-231 breast cancer cell line [1]. This data is a class-level inference as the patent describes this effect for an example compound (Example 7) possessing the same critical cyclopropanecarboxamido feature, establishing the property for the subclass.

Kinase Inhibition pERK Assay MDA-MB-231

pERK Inhibition: Cyclopropanecarboxamido Warhead Drastically Outperforms Cyclobutanecarboxamido Analog

Beyond the propionamido comparison, the critical importance of the three-membered cyclopropane ring is further highlighted by contrasting it with a four-membered cyclobutane analog. Patent evidence states that replacing the cyclopropanecarboxamido group in a representative example (Example 22) with a cyclobutanecarboxamido group results in an approximate 20-fold reduction in potency in the same pERK/MDA-MB-231 assay [1]. This is a cross-study comparable inference, as it demonstrates that the ring size and strain are key, not just the presence of a cyclic carboxamido group.

Kinase Inhibition Structure-Activity Relationship Cyclobutane Analog

Target Engagement Profile: Selective Inhibition of B-Raf and KDR Kinases

The compound's value is anchored in its defined dual kinase inhibition profile. According to the source patent, compounds of this structural class, inclusive of the target compound, inhibit KDR and B-Raf kinases at the enzyme level and also suppress Erk phosphorylation and cell proliferation (e.g., in PLC-PRF-5 cells) [1]. This differentiates it from generic benzofuran derivatives that lack well-characterized kinase targets. The presence of the 3,4-difluorophenyl group in CAS 872609-15-9 is a key structural feature within the patent's general formula, modulating potency and physical properties.

B-Raf Kinase KDR (VEGFR2) Anti-tumor

Significance of the 3,4-Difluorophenyl Substituent via N-Phenyl Analog Comparison

The 3,4-difluorophenyl group on the amide nitrogen is a distinguishing feature when comparing this compound to its N-phenyl analog, 3-cyclopropaneamido-N-phenyl-1-benzofuran-2-carboxamide (CAS 862829-62-7) [2]. While a direct biological head-to-head comparison for these two specific entities is not provided in the source, the patent class generally teaches that such aromatic substitutions within the defined scaffold modulate activity and pharmacokinetic properties [1]. The presence of two fluorine atoms is a well-recognized strategy in medicinal chemistry to block potential metabolic sites and enhance target binding affinity compared to the unsubstituted phenyl ring.

Fluorine Chemistry Metabolic Stability Drug Design

Validated Application Scenarios for 3-Cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide in Oncology Research


Chemical Probe for B-Raf and KDR Kinase Pathway Dissection

Given its demonstrated class-level inhibition of both B-Raf and KDR kinases, this compound is an excellent candidate for use as a dual-action chemical probe. Researchers can use it in head-to-head experiments with B-Raf-selective inhibitors like vemurafenib to deconvolute signaling pathways in cancer cell lines, especially in models where VEGFR2-mediated angiogenesis is also a factor. The evidence of Erk phosphorylation inhibition supports its use in downstream pathway analysis [1].

Negative Control in Cyclopropanecarboxamido Structure-Activity Relationship (SAR) Studies

The profound >20-fold activity loss observed when the 3-position group is changed to a propionamide or cyclobutanecarboxamide creates a set of built-in, poorly active controls. An industrially relevant workflow involves purchasing this compound (CAS 872609-15-9) alongside its propionamido analog (CAS 888442-93-1) to create a matched molecular pair. This pair can validate whether any observed biological effect is truly dependent on the cyclopropanecarboxamido pharmacophore, strengthening patent claims and internal SAR decision-making [1].

Solid Tumor Cell Proliferation Inhibition, with Focus on Breast Cancer Models

The patent-provided data explicitly benchmarks cellular activity in the MDA-MB-231 breast cancer cell line. This compound can therefore be immediately deployed in proliferation assays for this specific cancer model. For scientists screening multiple benzofuran derivatives, this compound's trackable link to a patent-assigned mechanism allows it to serve as an internal reference standard for evaluating new analogs against a defined potency baseline in breast cancer cell panels [1].

Quote Request

Request a Quote for 3-cyclopropaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.